molecular formula C11H15NO B1608724 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde CAS No. 878422-21-0

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1608724
CAS RN: 878422-21-0
M. Wt: 177.24 g/mol
InChI Key: GEZMAGRHANFXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” is an organic compound that contains a pyrrole ring with a cyclohexyl group attached to it . It has a molecular weight of 177.24 and a molecular formula of C11H15NO . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a cyclohexyl group . The pyrrole ring is a five-membered aromatic heterocycle, while the cyclohexyl group is a cycloalkane with a six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, it’s known that Py-2-C derivatives are involved in various biological functions . For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

Research on supramolecular chains of high nuclearity {Mn(III)25} barrel-like clusters linked via Na(+) cations into a 1D polymeric topology has been conducted. These structures exhibit single-molecule magnetic behavior, suggesting potential applications in materials science and information storage technologies (Giannopoulos et al., 2014).

Chiral Complexes and Circular Dichroism

The synthesis of enantiomerically pure bis-bidentate ligands from 1,2-diaminecyclohexane and pyrrole-2-carbaldehyde and their coordination with metal ions NiII, CuII, and ZnII have been explored. These complexes exhibit distinct helical structures and optical properties, opening pathways for their use in chiral technologies and materials science (Wang et al., 2007).

Photoinduced Intramolecular Additions

Efficient intramolecular photoaddition reactions of haloindole and chloropyrrole carbaldehydes have been developed, facilitating the synthesis of fused indoles and pyrroles. These reactions have implications for the construction of complex organic molecules with potential applications in pharmaceuticals and organic electronics (Lu et al., 2009).

Organic Synthesis and Medicinal Chemistry

Pyrrole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies highlight the potential of pyrrole-based compounds in the development of new therapeutic agents (Battilocchio et al., 2013).

Advanced Organic Synthesis Techniques

Advancements in the use of bromovinyl aldehydes, including cyclohexenecarbaldehydes, under palladium-catalyzed conditions have been reviewed. These substrates are crucial for constructing compounds with biological, medicinal, and material applications, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in synthetic organic chemistry (Ghosh & Ray, 2017).

Future Directions

The future directions of research on “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” and its derivatives could involve further exploration of their various biological functions, as suggested by the importance of the Py-2-C skeleton in vivo . Additionally, more studies could be conducted to understand their synthesis and chemical reactions better.

Mechanism of Action

Target of Action

The primary targets of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules

Mode of Action

It’s known that pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants, and microorganisms These compounds have various biological functions, indicating that they may affect multiple biochemical pathways

Pharmacokinetics

Its molecular weight is 177.24 , which is within the range generally favorable for oral bioavailability More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function

properties

IUPAC Name

1-cyclohexylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMAGRHANFXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390360
Record name 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878422-21-0
Record name 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.